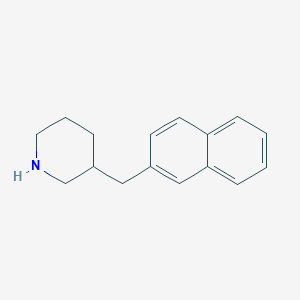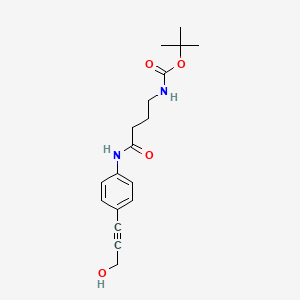
Tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate is a synthetic organic compound with the molecular formula C17H25NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a hydroxypropynyl group, and a phenylcarbamoyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Hydroxypropynyl Intermediate: This step involves the reaction of propargyl alcohol with a suitable base, such as sodium hydride, to form the hydroxypropynyl intermediate.
Coupling with Phenylcarbamoyl Intermediate: The hydroxypropynyl intermediate is then coupled with a phenylcarbamoyl intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Protection of the Hydroxy Group: The hydroxy group is protected using a tert-butyl group through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxy compound.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as β-secretase and acetylcholinesterase, which are involved in the aggregation of amyloid beta peptides. This inhibition prevents the formation of amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer’s disease .
相似化合物的比较
Similar Compounds
Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Known for its protective activity in astrocytes stimulated with amyloid beta.
Tert-butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Used in early discovery research.
Uniqueness
Tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit key enzymes involved in neurodegenerative diseases sets it apart from other similar compounds.
属性
分子式 |
C18H24N2O4 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
tert-butyl N-[4-[4-(3-hydroxyprop-1-ynyl)anilino]-4-oxobutyl]carbamate |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)19-12-4-7-16(22)20-15-10-8-14(9-11-15)6-5-13-21/h8-11,21H,4,7,12-13H2,1-3H3,(H,19,23)(H,20,22) |
InChI 键 |
GDIRHDHYJFVVMU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCC(=O)NC1=CC=C(C=C1)C#CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


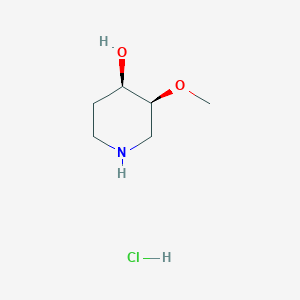
![tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12282811.png)
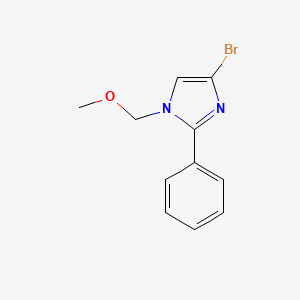
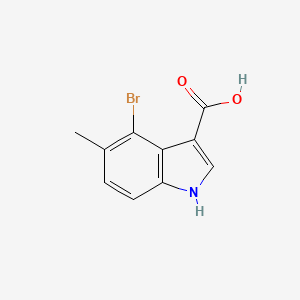
![2-[4-(4-Pentylphenyl)phenyl]ethanol](/img/structure/B12282822.png)
![tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate](/img/structure/B12282823.png)
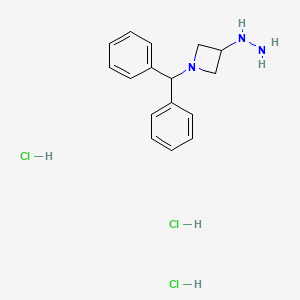
![L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B12282831.png)

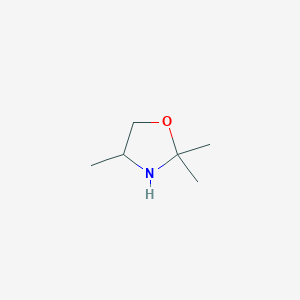
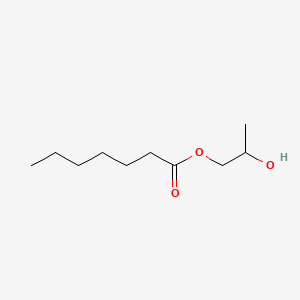

![N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B12282870.png)
